N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenylurea Moiety: The phenylurea group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.
Attachment of the Thioacetamide Group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride and thioacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to ring opening or the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or inflammatory diseases, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and phenylurea moiety are key structural features that enable these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-13-7-9-14(10-8-13)11-20-16(25)12-27-19-24-23-18(28-19)22-17(26)21-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQBIVZPXSQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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